L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline
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Overview
Description
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline is a complex peptide compound It consists of multiple ornithine residues linked by diaminomethylidene groups, with an alanyl group at one end and a proline residue at the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline involves multiple steps. The process typically starts with the protection of the amino and carboxyl groups of the amino acids involved. The diaminomethylidene groups are introduced through specific reagents and conditions that facilitate the formation of these linkages. The final step involves the deprotection of the amino and carboxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation. The use of solid-phase peptide synthesis (SPPS) techniques would be advantageous, allowing for the efficient assembly of the peptide chain. The process would also include purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of the amino acids, particularly the ornithine residues.
Reduction: This reaction can reduce any oxidized forms of the compound back to their original state.
Substitution: This reaction can replace specific groups within the compound with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Various alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield modified ornithine residues, while substitution reactions may introduce new functional groups into the peptide chain.
Scientific Research Applications
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline has several scientific research applications:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its potential role in cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery system or as a therapeutic agent itself.
Industry: Utilized in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline involves its interaction with specific molecular targets. The diaminomethylidene groups may facilitate binding to certain enzymes or receptors, modulating their activity. The peptide structure allows for specific interactions with proteins, potentially influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- L-Leucyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine
- L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucylglycine
- L-alanyl-N~5~-(diaminomethylidene)-L-ornithinamide
Uniqueness
L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline is unique due to its extended peptide chain with multiple diaminomethylidene linkages. This structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
265979-95-1 |
---|---|
Molecular Formula |
C32H62N18O7 |
Molecular Weight |
811.0 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C32H62N18O7/c1-17(33)23(51)46-18(7-2-12-42-29(34)35)24(52)47-19(8-3-13-43-30(36)37)25(53)48-20(9-4-14-44-31(38)39)26(54)49-21(10-5-15-45-32(40)41)27(55)50-16-6-11-22(50)28(56)57/h17-22H,2-16,33H2,1H3,(H,46,51)(H,47,52)(H,48,53)(H,49,54)(H,56,57)(H4,34,35,42)(H4,36,37,43)(H4,38,39,44)(H4,40,41,45)/t17-,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
JHQXFOBRFGZTRM-WLNPFYQQSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)N |
Origin of Product |
United States |
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